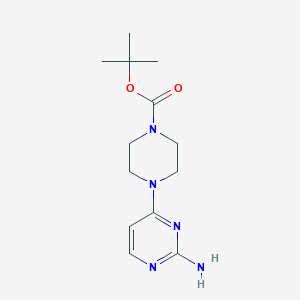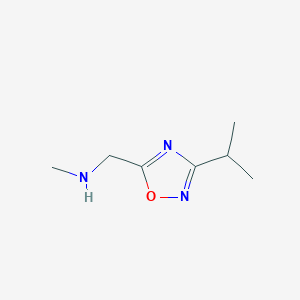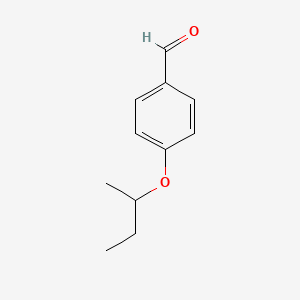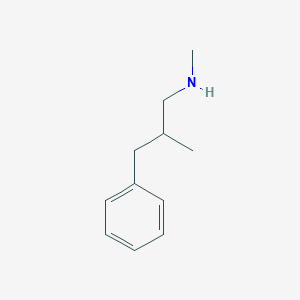
Methyl(2-methyl-3-phenylpropyl)amine
概要
説明
“Methyl(2-methyl-3-phenylpropyl)amine” is an organic compound that contains nitrogen. It is structurally similar to ammonia, where the nitrogen can bond up to three hydrogens, but it also has additional properties based on its carbon connectivity . In this compound, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .
Synthesis Analysis
The synthesis of “this compound” can be achieved through transaminase-mediated synthesis. This method offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a molecular formula of CHN, with an average mass of 149.233 Da and a mono-isotopic mass of 149.120453 Da .Physical And Chemical Properties Analysis
Amines are generally high-boiling liquids or solids that are combustible, but not extremely flammable, at room temperature . Specific physical and chemical properties of “this compound” were not found in the search results.作用機序
Target of Action
Methyl(2-methyl-3-phenylpropyl)amine, a compound structurally similar to 3-Phenylpropylamine , is likely to interact with similar targets. The primary targets of 3-Phenylpropylamine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.
Mode of Action
Based on its structural similarity to methylphenidate , it might act as a norepinephrine and dopamine reuptake inhibitor (NDRI) . This would increase the presence of these neurotransmitters in the extraneuronal space, thereby prolonging their action.
Biochemical Pathways
As an ndri, it could potentially influence thedopaminergic and noradrenergic pathways , which are involved in a variety of physiological functions, including mood regulation, reward, and cognition.
Result of Action
As an ndri, it could potentially enhance neurotransmission within the prefrontal cortex , which could lead to improved cognitive function and reduced impulsivity.
実験室実験の利点と制限
Methyl(2-methyl-3-phenylpropyl)amineine has some advantages for use in lab experiments, such as its ability to increase dopamine and norepinephrine release, which can be useful for studying the brain's reward pathway. However, its high potential for abuse and dependence makes it difficult to use in controlled experiments. Methyl(2-methyl-3-phenylpropyl)amineine is also a Schedule II drug, which means it is tightly regulated and can only be used for research purposes with proper licensing and approval.
将来の方向性
There are several areas of future research that could be pursued with regards to methamphetamine. One area of interest is the development of medications to treat methamphetamine addiction and dependence. Another area of research is the long-term effects of methamphetamine use on the brain and behavior, particularly in individuals who have stopped using the drug. Additionally, further research is needed to better understand the mechanisms of action of methamphetamine and how it affects different neurotransmitter systems in the brain.
科学的研究の応用
Methyl(2-methyl-3-phenylpropyl)amineine has been studied extensively for its effects on the brain and behavior. It has been shown to increase dopamine and norepinephrine release, leading to feelings of euphoria and increased energy. Methyl(2-methyl-3-phenylpropyl)amineine has also been shown to impair cognitive function and memory, and chronic use can lead to structural and functional changes in the brain.
Safety and Hazards
“Methyl(2-methyl-3-phenylpropyl)amine” should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas in case of a spill or leak .
特性
IUPAC Name |
N,2-dimethyl-3-phenylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(9-12-2)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWKZRYBSNVOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104178-02-1 | |
| Record name | methyl(2-methyl-3-phenylpropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-1,3-benzodioxol-5-yl-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3207341.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3207347.png)
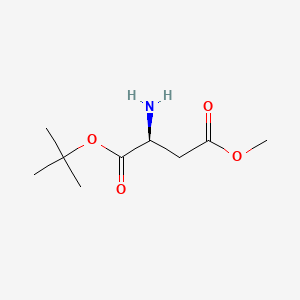
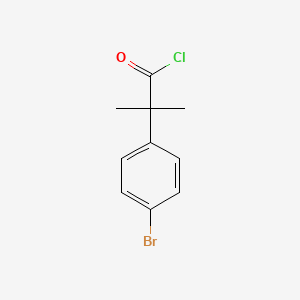
![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B3207358.png)
![2-[(3-Chloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B3207362.png)
